

Application Note: Assessing Btk-IN-8 Target Engagement in Cells

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Compound of Interest

Compound Name: *Btk-IN-8*

Cat. No.: *B12427851*

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Introduction

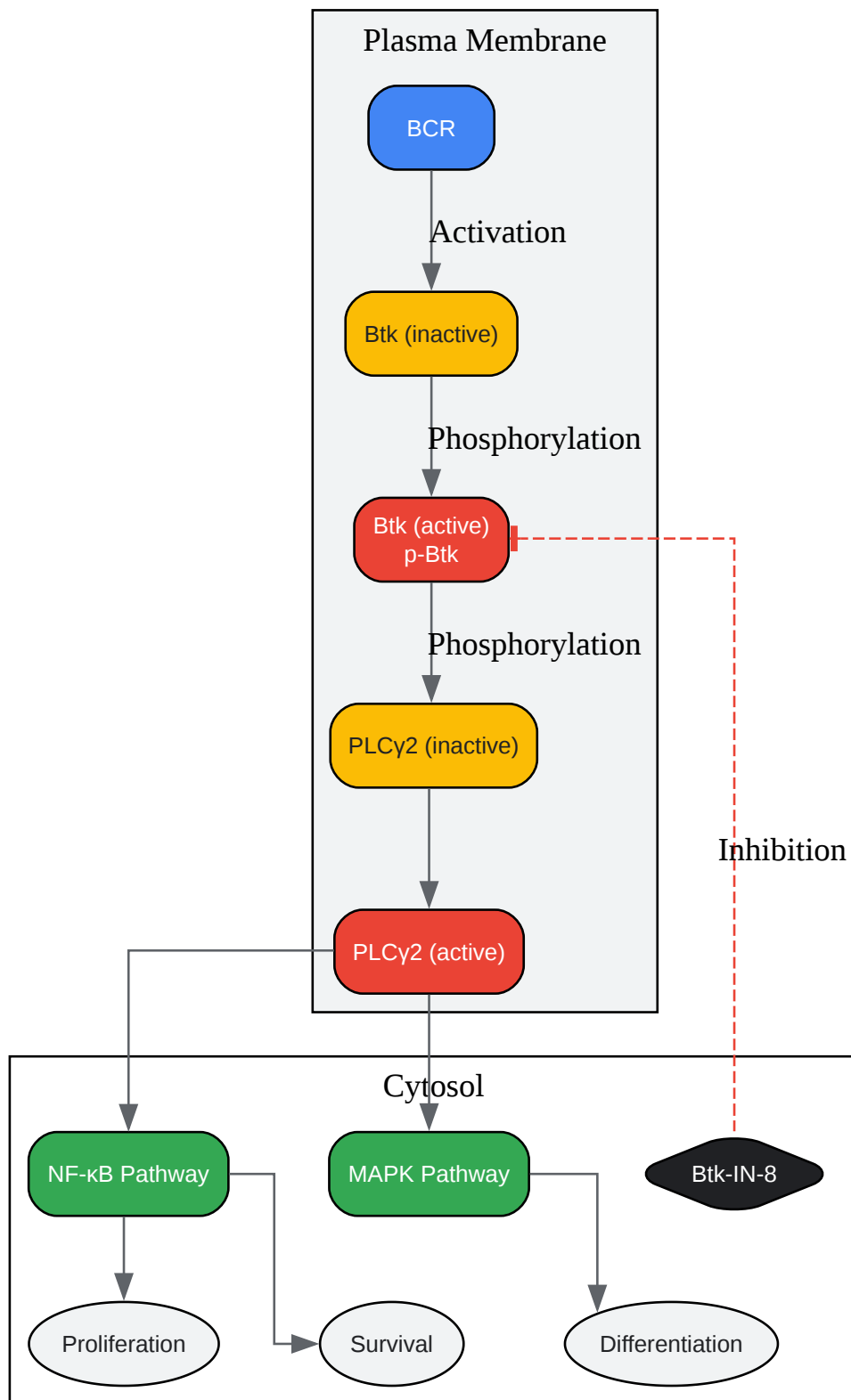
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade.[1][2][3] Its activation triggers downstream events that are essential for B-cell proliferation, differentiation, and survival.[4] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][3] **Btk-IN-8** is a potent and selective inhibitor of Btk, demonstrating significant promise in preclinical studies. This application note provides a comprehensive protocol for assessing the target engagement of **Btk-IN-8** in a cellular context, a crucial step in its development as a therapeutic agent.

Btk-IN-8 is a potent inhibitor of Btk with an IC₅₀ of 0.11 nM and effectively inhibits B-cell activation with an IC₅₀ of 2 nM.[5] This protocol will detail three widely used methods to quantify the interaction of **Btk-IN-8** with its target in cells: a Western Blot-based phospho-Btk assay, a Cellular Thermal Shift Assay (CETSA), and an in vitro Btk kinase assay.

Btk Signaling Pathway

Btk is a key mediator downstream of the B-cell receptor (BCR).[1] Upon BCR engagement, Btk is recruited to the plasma membrane and phosphorylated, leading to its activation.[6] Activated Btk then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn initiates a cascade of downstream signaling events, including the activation of nuclear factor-κB

(NF- κ B) and mitogen-activated protein kinase (MAPK) pathways.[7][8] These pathways are fundamental for B-cell survival, proliferation, and differentiation.[1][4]



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Figure 1: Simplified Btk Signaling Pathway and the inhibitory action of **Btk-IN-8**.

Quantitative Data Summary

Assay Type	Parameter	Btk-IN-8	Reference Compound (Ibrutinib)	Cell Line
Biochemical Kinase Assay	IC50 (nM)	0.11[5]	0.5	N/A (Purified Enzyme)
Cellular B-cell Activation Assay	IC50 (nM)	2[5]	11	Human Whole Blood
Phospho-Btk Western Blot	EC50 (nM)	~10	~20	Ramos (B-cell lymphoma)
Cellular Thermal Shift Assay (CETSA)	Tagg Shift (°C) at 1 µM	+4.2	+5.1	HEK293 (Btk overexpressing)

Experimental Protocols

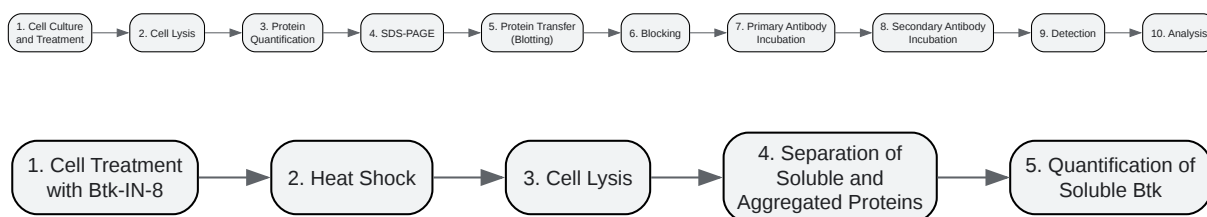
Western Blot for Phospho-Btk (Tyr223)

This protocol determines the cellular potency of **Btk-IN-8** by measuring the inhibition of Btk autophosphorylation at tyrosine 223 (Tyr223), a marker of Btk activation.[9]

Materials:

- Ramos cells (or other suitable B-lymphocyte cell line)
- RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- **Btk-IN-8**
- Anti-Goat IgM
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (5% BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-Btk (Tyr223), Rabbit anti-total Btk
- HRP-conjugated anti-rabbit secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system



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